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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide
Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] FAAH is responsible for
the degradation of several endogenous fatty acid amides (FAAS), including the
endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and
palmitoylethanolamide (PEA).[2] By inhibiting FAAH, JNJ-42165279 effectively increases the
levels of these signaling lipids in both the central and peripheral nervous systems, thereby
potentiating their effects.[2][3] JINJ-42165279 is a covalent but slowly reversible inhibitor, which
allows for sustained target engagement.[1][4] These characteristics make it a valuable tool for
studying the therapeutic potential of enhancing endocannabinoid signaling in various
physiological and pathological processes, including anxiety disorders, major depressive
disorder, and pain.[3][4][5]

Mechanism of Action

JNJ-42165279 acts by covalently binding to the catalytic site of the FAAH enzyme.[1] This
inactivation of FAAH leads to a significant elevation in the concentrations of its primary
substrates: AEA, OEA, and PEA.[2] The increased levels of anandamide, in particular, enhance
the activation of cannabinoid receptors (CB1 and CB2), which are key components of the
endocannabinoid system involved in regulating mood, pain, and other neurological functions.
The slowly reversible nature of its binding allows for prolonged inhibition of FAAH activity.[1]
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Data Presentation

Enzyme Target ICs0 (NM) Species Notes
FAAH 70 Human [4]
FAAH 313 Rat [2]

Table 2: Preclinical Pharmacokinetics of JNJ-42165279
in Rats (20 mgl/kg, oral)

Parameter Plasma Brain
Cmax 4.2 uM 6.3 uM
Tmax 1 hour 1 hour
Concentration at 8 hours ~130 nM 167 nM

Data derived from preclinical studies.[2]

Table 3: Pharmacodynamic Effects of INJ-42165279 in
Humans
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Parameter

Dose Range (Single Dose)

Effect

5.5-10-fold increase compared

Plasma Anandamide (AEA) 10-100 mg
to placebo

Plasma Oleoylethanolamide 4.3-5.6-fold increase

10-100 mg
(OEA) compared to placebo
Plasma Palmitoylethanolamide 4.3-5.6-fold increase

10-100 mg
(PEA) compared to placebo
Brain FAAH Occupancy 2.5mg >50% at trough after first dose
Brain FAAH Occupancy 5mg Appreciable occupancy
Brain FAAH Occupancy 10 mg >80% at trough after first dose

Brain FAAH Occupancy

10, 25, and 50 mg

96-98% at estimated Cmax

Data from a multiple-ascending dose study in healthy volunteers.[3]

Table 4: Clinical Efficacy of JNJ-42165279 in Social
Anxiety Disorder (SAD)

JNJ-42165279 (25

Endpoint mgl/day for 12 Placebo p-value
weeks)
=230% improvement in _ _
42.4% of subjects 23.6% of subjects 0.04
LSAS total score
CGl-I score of "much”
or "very much" 44.1% of subjects 23.6% of subjects 0.02

improved

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement.[6]

Signaling Pathways and Experimental Workflows
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Mechanism of FAAH Inhibition by JNJ-42165279.
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Experimental Workflow for Evaluating a FAAH Inhibitor.
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Logical Flow of INJ-42165279's Effects.

Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the ICso of INJ-42165279 against
FAAH.

Materials:
¢ Recombinant human or rat FAAH enzyme
+ FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)

e JNJ-42165279
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Known FAAH inhibitor (positive control, e.g., URB597)

Assay Buffer (e.g., 125 mM Tris-HCI, pH 9.0, 1 mM EDTA)

DMSO (for compound dilution)

96-well or 384-well black, flat-bottom microplates

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a stock solution of INJ-42165279 in DMSO. Create a serial
dilution series of JNJ-42165279 in assay buffer to achieve final desired concentrations. Also
prepare dilutions of the positive control and a vehicle control (DMSO in assay buffer).

Enzyme Preparation: Dilute the FAAH enzyme stock to the desired working concentration in
cold assay buffer.

Assay Reaction: a. Add the serially diluted JNJ-42165279, positive control, or vehicle control
to the wells of the microplate. b. Add the diluted FAAH enzyme solution to all wells except for
the "no enzyme" control wells. c. Pre-incubate the plate for a specified time (e.g., 15-30
minutes) at room temperature to allow for inhibitor-enzyme interaction.

Initiate Reaction: Add the FAAH substrate (AAMCA) to all wells to start the enzymatic
reaction.

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate
reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60
minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence
vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control (100%
activity) and no enzyme control (0% activity). c. Plot the percentage of inhibition against the
logarithm of the JNJ-42165279 concentration. d. Determine the ICso value by fitting the data
to a four-parameter logistic equation.
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Protocol 2: Rodent Pharmacokinetic (PK) Study

This protocol outlines a general procedure for assessing the oral pharmacokinetics of JNJ-
42165279 in rats.

Materials:

JNJ-42165279

Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
Male Sprague-Dawley rats

Oral gavage needles

Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
Centrifuge

LC-MS/MS system for bioanalysis

Procedure:

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the
experiment.

Dosing Formulation: Prepare a suspension of JNJ-42165279 in the vehicle at the desired
concentration.

Dosing: Administer a single oral dose of the JNJ-42165279 formulation to each rat via oral
gavage.

Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points
post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 24 hours).

Plasma Preparation: Immediately process the blood samples by centrifugation to separate
the plasma. Store the plasma samples at -80°C until analysis.
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 Brain Tissue Collection (Optional): At the final time point, euthanize the animals and collect
brain tissue. Homogenize the tissue for analysis.

e Bioanalysis: Quantify the concentration of INJ-42165279 in the plasma and brain
homogenate samples using a validated LC-MS/MS method.

e Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such
as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t1/2).

Protocol 3: PET Imaging for Brain FAAH Occupancy

This protocol provides a generalized workflow for determining the occupancy of FAAH in the
brain by JNJ-42165279 using Positron Emission Tomography (PET).

Materials:

e JNJ-42165279

¢ A suitable FAAH-specific PET radioligand (e.g., [F*C]MK-3168)
e Human subjects or non-human primates

e PET scanner

e MRI scanner (for anatomical reference)

« Equipment for intravenous administration of the radioligand
Procedure:

o Baseline Scan: a. Position the subject in the PET scanner. b. Administer a bolus intravenous
injection of the FAAH PET radioligand. c. Acquire dynamic PET scan data over a specified
period (e.g., 90 minutes).

e Drug Administration: Administer a single oral dose of JNJ-42165279 to the subject.

e Post-Dose Scan: a. At a time point corresponding to the expected peak plasma
concentration (Tmax) of INJ-42165279, perform a second PET scan. b. Administer the same
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amount of the FAAH PET radioligand as in the baseline scan. c. Acquire dynamic PET scan
data using the same parameters as the baseline scan.

e Image Analysis: a. Co-register the PET images with a corresponding MRI scan for
anatomical delineation of brain regions of interest (ROIs). b. Generate time-activity curves for
the radioligand in the ROIs for both the baseline and post-dose scans. c. Calculate the total
distribution volume (Vt) of the radioligand in the ROIs for both scans.

e Occupancy Calculation: a. Calculate the FAAH occupancy in each ROI using the following
formula: Occupancy (%) = [(Vt_baseline - Vt_post-dose) / Vt_baseline] * 100 b. Correlate the
calculated occupancy with the plasma concentration of INJ-42165279 at the time of the
scan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Preclinical Characterization of the FAAH Inhibitor INJ-42165279 - PMC
[pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. benchchem.com [benchchem.com]

5. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC
[pmc.ncbi.nlm.nih.gov]

6. ClinicalTrials.gov [clinicaltrials.gov]

To cite this document: BenchChem. [IJNJ-42165279: Application Notes and Protocols for
Endocannabinoid System Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8295929#inj-42165279-for-studying-
endocannabinoid-system]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b8295929?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/283676175_Preclinical_Characterization_of_the_FAAH_Inhibitor_JNJ-42165279
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4677372/
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.5b00353
https://www.benchchem.com/pdf/Application_Note_Protocol_High_Throughput_Screening_for_Fatty_Acid_Amide_Hydrolase_FAAH_Inhibitors_Using_7_3_5_Dimethylphenyl_7_oxoheptanoic_acid_as_a_Putative_Modulator.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3597321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3597321/
https://clinicaltrials.gov/study/NCT02432703
https://www.benchchem.com/product/b8295929#jnj-42165279-for-studying-endocannabinoid-system
https://www.benchchem.com/product/b8295929#jnj-42165279-for-studying-endocannabinoid-system
https://www.benchchem.com/product/b8295929#jnj-42165279-for-studying-endocannabinoid-system
https://www.benchchem.com/product/b8295929#jnj-42165279-for-studying-endocannabinoid-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8295929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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